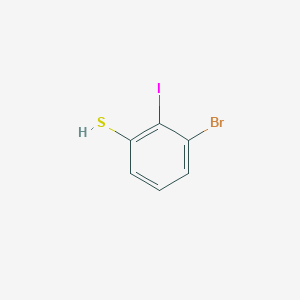

3-Bromo-2-iodobenzenethiol

Description

3-Bromo-2-iodobenzenethiol (C₆H₄BrIS) is a halogenated aromatic thiol characterized by a benzene ring substituted with bromine at position 3, iodine at position 2, and a thiol (-SH) group. The thiol group confers nucleophilicity and acidity (pKa ~6–8 for aromatic thiols), while the halogens influence electronic and steric effects. Bromine and iodine, being heavy halogens, enhance molecular polarizability and may participate in halogen-bonding interactions .

Properties

Molecular Formula |

C6H4BrIS |

|---|---|

Molecular Weight |

314.97 g/mol |

IUPAC Name |

3-bromo-2-iodobenzenethiol |

InChI |

InChI=1S/C6H4BrIS/c7-4-2-1-3-5(9)6(4)8/h1-3,9H |

InChI Key |

ZTLALIMLNPJVOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)I)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-iodobenzenethiol typically involves the halogenation of benzenethiol derivatives. One common method is the sequential bromination and iodination of benzenethiol. The reaction conditions often require the use of halogenating agents such as bromine (Br2) and iodine (I2) in the presence of a catalyst or under specific temperature and solvent conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-iodobenzenethiol undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction Reactions: The compound can be reduced to remove halogen atoms or modify the thiol group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

- Substituted benzenethiols

- Disulfides

- Sulfonic acids

Scientific Research Applications

Chemistry: 3-Bromo-2-iodobenzenethiol is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions and other synthetic transformations .

Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated thiols on cellular processes and enzyme activities. It may also serve as a precursor for the synthesis of biologically active molecules .

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, pharmaceuticals, and materials with specific properties .

Mechanism of Action

The mechanism of action of 3-Bromo-2-iodobenzenethiol involves its interaction with molecular targets through its thiol group and halogen atoms. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The halogen atoms can participate in halogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

3-Bromo-2-iodobenzyl Bromide (C₇H₅Br₂I)

- Structure : Benzene ring with bromine (position 3), iodine (position 2), and a benzyl bromide group (CH₂Br) .

- Key Differences :

- The absence of a thiol group reduces nucleophilic reactivity compared to 3-bromo-2-iodobenzenethiol.

- Benzyl bromide’s higher molecular weight (MW: 383.83 g/mol vs. ~314.97 g/mol for the thiol analog) and dual bromine atoms increase steric hindrance.

- Reactivity: Benzyl bromide is prone to nucleophilic substitution (SN2), whereas the thiol group may engage in disulfide bond formation or metal coordination .

3-Bromo-2-(bromomethyl)-1-propanol (C₄H₈Br₂O)

- Structure : A brominated alkyl alcohol with bromine at positions 3 and 2-(bromomethyl) .

- Key Differences: Aliphatic vs. aromatic backbone: Reduced conjugation and aromatic stability. Functional groups: The hydroxyl (-OH) group exhibits lower acidity (pKa ~15–16) compared to aromatic thiols. Regulatory Status: Limited toxicity data (per ECHA/eChemPortal), suggesting understudied hazards, unlike aromatic thiols, which are better characterized .

3-Amino-2-bromophenol (C₆H₆BrNO)

- Structure: Phenol derivative with amino (-NH₂) and bromine substituents .

- Key Differences: Acidity: Phenolic -OH (pKa ~10) is less acidic than thiols. Electronic Effects: The electron-donating amino group alters ring reactivity (e.g., directing electrophilic substitution to specific positions). Applications: Used in dye synthesis, whereas halogenated thiols are more common in catalysis or polymer chemistry .

Tabulated Comparison of Key Properties

| Compound | Molecular Formula | Functional Groups | Molecular Weight (g/mol) | Key Reactivity/Applications |

|---|---|---|---|---|

| This compound | C₆H₄BrIS | Thiol, Br, I | ~314.97 | Nucleophilic substitution, metal ligation |

| 3-Bromo-2-iodobenzyl bromide | C₇H₅Br₂I | Benzyl bromide, Br, I | 383.83 | SN2 reactions, polymer initiator |

| 3-Bromo-2-(bromomethyl)-1-propanol | C₄H₈Br₂O | Alcohol, Br | 263.82 | Flame retardant intermediate |

| 3-Amino-2-bromophenol | C₆H₆BrNO | Phenol, NH₂, Br | 188.02 | Dye synthesis, pharmaceutical precursor |

Research Findings and Implications

- Electronic Effects: Iodine’s polarizability in this compound enhances intermolecular interactions, which are less pronounced in bromine-only analogs like 3-bromo-2-(bromomethyl)-1-propanol .

- Steric Hindrance : Benzyl bromide derivatives exhibit higher steric bulk compared to thiols, limiting their utility in fine chemical synthesis .

- Regulatory Gaps: Brominated aliphatic compounds (e.g., 3-bromo-2-(bromomethyl)-1-propanol) lack comprehensive hazard data, underscoring the need for prioritized risk assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.